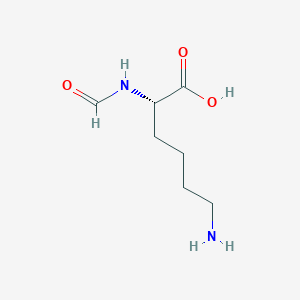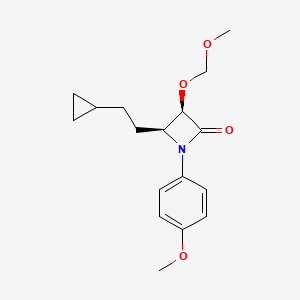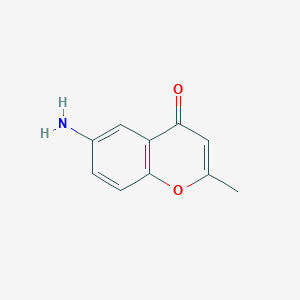
6-Bromo-5-fluoro-3-methylpyridin-2-amine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoro-3-methylpyridin-2-amine, 95% (also known as 6-Br-5-F-3-Me-Pyr-2-A) is an organofluorine compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has a wide range of applications, such as synthesis and catalytic reactions. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Br-5-F-3-Me-Pyr-2-A.
Mechanism of Action
6-Br-5-F-3-Me-Pyr-2-A acts as an electron donor in reactions. It can donate electrons to certain molecules, which can then undergo changes in structure and reactivity. This electron donation can be used to facilitate a variety of reactions, such as hydrogenation, hydrolysis, and oxidation reactions.
Biochemical and Physiological Effects
6-Br-5-F-3-Me-Pyr-2-A is not known to have any direct biochemical or physiological effects. However, it can be used to synthesize compounds that can have biochemical and physiological effects. For example, it can be used to synthesize compounds that can act as inhibitors of certain enzymes, which can have an effect on the biochemical and physiological processes of the body.
Advantages and Limitations for Lab Experiments
The use of 6-Br-5-F-3-Me-Pyr-2-A in laboratory experiments has several advantages. It is a versatile compound that can be used in a wide range of reactions, such as hydrogenation, hydrolysis, and oxidation reactions. It is also relatively easy to synthesize and can be stored for long periods of time without degradation.
However, 6-Br-5-F-3-Me-Pyr-2-A also has some limitations. It is a toxic compound and should be handled with care. It should also be stored in a cool and dry place. Furthermore, it is not soluble in water and can only be used in organic solvents.
Future Directions
The future directions of 6-Br-5-F-3-Me-Pyr-2-A are numerous. It can be used to synthesize a wide range of compounds, such as heterocyclic compounds, fluorinated compounds, and nitrogen-containing heterocycles. It can also be used as a catalyst in various reactions, such as hydrogenation, hydrolysis, and oxidation reactions. Furthermore, it can be used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it can be used as an electron donor in various reactions, which can facilitate the synthesis of compounds with desired biochemical and physiological effects. Finally, 6-Br-5-F-3-Me-Pyr-2-A can be used to develop new methods for the synthesis of organic compounds.
Synthesis Methods
6-Br-5-F-3-Me-Pyr-2-A can be synthesized through a two-step reaction. The first step involves the reaction of 5-fluoro-3-methylpyridine with bromine in acetonitrile, which yields 6-bromo-5-fluoro-3-methylpyridine. The second step involves the reaction of 6-bromo-5-fluoro-3-methylpyridine with 2-aminopyridine in acetonitrile, which yields 6-Br-5-F-3-Me-Pyr-2-A.
Scientific Research Applications
6-Br-5-F-3-Me-Pyr-2-A has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, fluorinated compounds, and nitrogen-containing heterocycles. It is also used as a catalyst in various reactions, such as hydrogenation, hydrolysis, and oxidation reactions. Furthermore, it is used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
properties
IUPAC Name |
6-bromo-5-fluoro-3-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c1-3-2-4(8)5(7)10-6(3)9/h2H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSVIWUHDXIRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Fluorobicyclo[2.2.2]octan-1-ol, 95%](/img/structure/B6307454.png)


![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
